Room-Temperature Ullmann Coupling: 200+ °C Reduction Compared to Classical Copper-Powder Protocols
CuTC enables the Ullmann-like reductive coupling of aryl, heteroaryl, and alkenyl halides at ambient temperature, representing a >200 °C reduction in operating temperature compared to the classical Ullmann protocol. The classical Ullmann coupling of aryl halides with copper powder is typically conducted above 200 °C, whereas CuTC-mediated coupling proceeds at room temperature with high yields of reductively coupled products [1]. This temperature differential directly translates to broader substrate scope—thermally sensitive substrates that decompose under classical conditions are tolerated—and substantial energy-cost savings at preparative scale .
| Evidence Dimension | Reaction temperature for Ullmann-type reductive homocoupling |
|---|---|
| Target Compound Data | Room temperature (approximately 20–25 °C) |
| Comparator Or Baseline | Classical Ullmann coupling with copper powder: >200 °C |
| Quantified Difference | Temperature reduction of ≥175 °C; reaction proceeds at ambient temperature vs. >200 °C |
| Conditions | Reductive homocoupling of aryl iodides and bromides in N-methylpyrrolidinone (NMP) or similar solvents |
Why This Matters
Procurement of CuTC enables Ullmann coupling on thermally sensitive or highly functionalized substrates that cannot survive classical >200 °C conditions, directly expanding accessible chemical space in pharmaceutical intermediate synthesis.
- [1] Zhang, S.; Zhang, D.; Liebeskind, L. S. Ambient Temperature, Ullmann-like Reductive Coupling of Aryl, Heteroaryl, and Alkenyl Halides. J. Org. Chem. 1997, 62 (8), 2312–2313. DOI: 10.1021/jo9700078. View Source
